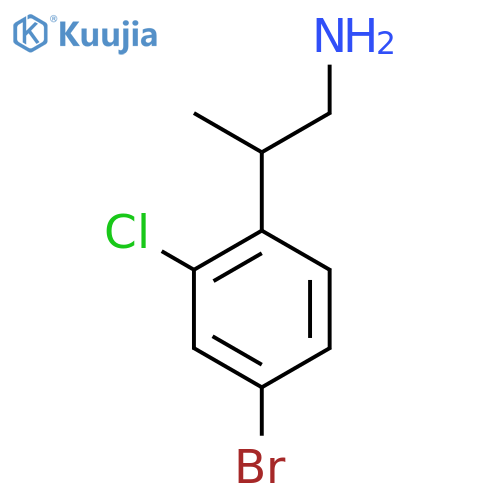Cas no 1520866-60-7 (2-(4-bromo-2-chlorophenyl)propan-1-amine)

1520866-60-7 structure
商品名:2-(4-bromo-2-chlorophenyl)propan-1-amine
2-(4-bromo-2-chlorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-2-chlorophenyl)propan-1-amine
- AKOS021098805
- EN300-1914521
- 1520866-60-7
-
- インチ: 1S/C9H11BrClN/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3
- InChIKey: BQCYLEQLEXLMFS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)Cl)C(C)CN
計算された属性
- せいみつぶんしりょう: 246.97634g/mol
- どういたいしつりょう: 246.97634g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26Ų
2-(4-bromo-2-chlorophenyl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914521-5.0g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 5g |
$3065.0 | 2023-05-31 | ||
| Enamine | EN300-1914521-0.25g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1914521-1g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1914521-0.1g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1914521-1.0g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 1g |
$1057.0 | 2023-05-31 | ||
| Enamine | EN300-1914521-2.5g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1914521-0.5g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1914521-10.0g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 10g |
$4545.0 | 2023-05-31 | ||
| Enamine | EN300-1914521-0.05g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1914521-5g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 5g |
$2235.0 | 2023-09-17 |
2-(4-bromo-2-chlorophenyl)propan-1-amine 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1520866-60-7 (2-(4-bromo-2-chlorophenyl)propan-1-amine) 関連製品
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
